molecular formula C16H10FN3O2 B2811667 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide CAS No. 1355919-14-0

4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide

Cat. No.: B2811667
CAS No.: 1355919-14-0
M. Wt: 295.273
InChI Key: FUISFHMAXGCVQL-UHFFFAOYSA-N
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Description

4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of cyano and fluorophenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(2-cyano-3-fluorophenoxy)benzoic acid with cyanomethylamine under specific conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets. The cyano and fluorophenoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-cyano-3-fluorophenoxy)benzoic acid: A precursor in the synthesis of 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide.

    4-(2-cyano-3-fluorophenoxy)benzamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both cyano and fluorophenoxy groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2/c17-14-2-1-3-15(13(14)10-19)22-12-6-4-11(5-7-12)16(21)20-9-8-18/h1-7H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUISFHMAXGCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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